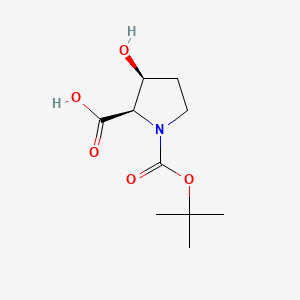

Boc-cis-3-hydroxy-D-proline

Description

The exact mass of the compound Boc-cis-3-hydroxy-D-proline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-cis-3-hydroxy-D-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-cis-3-hydroxy-D-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186132-80-9 | |

| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-cis-3-hydroxy-D-proline: Properties, Reactivity, and Application

Introduction: The Strategic Value of Hydroxylated Proline Analogs

Within the landscape of peptide chemistry and drug development, proline and its derivatives occupy a unique position. The inherent conformational rigidity of the pyrrolidine ring restricts the peptide backbone, making proline a powerful tool for stabilizing secondary structures like β-turns and polyproline helices.[1] The strategic introduction of functional groups onto this ring further refines its utility. Boc-cis-3-hydroxy-D-proline, in particular, is a chiral building block of significant interest.

This guide provides a detailed examination of the chemical and physical properties of Boc-cis-3-hydroxy-D-proline. It is intended for researchers and drug development professionals who seek to leverage its unique attributes. The presence of the hydroxyl group offers a reactive handle for further modification, while the cis stereochemistry, combined with the D-configuration, profoundly influences peptide conformation and proteolytic stability.[2][3] The tert-butoxycarbonyl (Boc) protecting group ensures its compatibility with well-established synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[2][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective application. The key physicochemical data for Boc-cis-3-hydroxy-D-proline are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 118492-87-8 | [2][5][6] |

| Molecular Formula | C₁₀H₁₇NO₅ | [2] |

| Molecular Weight | 231.25 g/mol | [2][6][7] |

| Appearance | White powder | [2] |

| Melting Point | 101-103 °C | [6] |

| Optical Rotation | [α]D²⁰ = +95 ± 2º (c=1 in CHCl₃) | [2] |

| Purity | ≥97% (NMR) | [2][5] |

| IUPAC Name | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | [7] |

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the molecule. While specific spectra are proprietary to suppliers, publicly available data indicate key characteristics.[7][8]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9H), along with multiplets for the pyrrolidine ring protons and the hydroxyl and carboxylic acid protons. The specific chemical shifts and coupling constants of the ring protons are crucial for confirming the cis stereochemistry.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyls of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the distinct carbons of the pyrrolidine ring.[7]

-

Mass Spectrometry (MS): The exact mass is 231.11067264 Da.[7] Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, verifying the compound's identity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the alkyl groups, and the strong C=O stretch of the urethane and carboxylic acid carbonyls.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Boc-cis-3-hydroxy-D-proline is dictated by its three key features: the acid-labile Boc protecting group, the nucleophilic carboxylate, and the secondary hydroxyl group.

The Boc Protecting Group: Stability and Cleavage

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions (e.g., saponification, catalytic hydrogenation) while being readily removable under acidic conditions.[9] This orthogonality is fundamental to its use in SPPS.

The standard method for Boc deprotection is treatment with trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[10][11] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the free secondary amine.

Caption: A typical cycle for incorporating Boc-cis-3-hydroxy-D-proline in SPPS.

Protocol 2: SPPS Coupling of Boc-cis-3-hydroxy-D-proline

-

Objective: To couple Boc-cis-3-hydroxy-D-proline to a resin-bound peptide with a free N-terminal amine.

-

Procedure:

-

Activation: In a separate vessel, dissolve Boc-cis-3-hydroxy-D-proline (3-5 equivalents relative to resin loading) in N,N-dimethylformamide (DMF). Add an activating agent like 1-hydroxybenzotriazole (HOBt) (3-5 eq.). Cool the solution to 0°C. Add N,N'-diisopropylcarbodiimide (DIC) (3-5 eq.) and allow the activation to proceed for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin from the previous deprotection step.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the reaction (a negative result indicates no free primary amines remain).

-

Washing: After a successful coupling, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

-

Self-Validation: The ninhydrin test is a critical in-process control. A positive result (blue/purple beads) indicates incomplete coupling, necessitating a second coupling cycle before proceeding to the next deprotection step. This ensures the integrity of the final peptide sequence. The use of carbodiimide activators like DIC with HOBt is a classic, cost-effective method that minimizes racemization and efficiently forms the peptide bond. [11]

Analytical Characterization

Final product validation is essential for any synthetic workflow. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary methods for assessing the purity and identity of peptides containing Boc-cis-3-hydroxy-D-proline.

-

Purity Assessment (HPLC): Reversed-phase HPLC (RP-HPLC) is used to determine the purity of the crude peptide after cleavage from the resin. A typical method would involve a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA. The purity is calculated from the relative area of the main product peak.

-

Identity Confirmation (MS): The HPLC system is often coupled directly to a mass spectrometer (LC-MS). Electrospray ionization (ESI) is commonly used to generate charged ions of the peptide, and the resulting mass-to-charge ratio is compared against the theoretical calculated mass to confirm the identity of the synthesized peptide.

Conclusion

Boc-cis-3-hydroxy-D-proline is a highly valuable, multifunctional building block for peptide and medicinal chemistry. Its defined stereochemistry offers a powerful method for constraining peptide backbones, enhancing biological stability, and influencing molecular conformation. The presence of both a Boc-protected amine and a free hydroxyl group provides orthogonal handles for complex synthetic strategies. By understanding its core chemical properties and applying robust, validated protocols as described in this guide, researchers can effectively harness the unique potential of this compound to advance the development of novel therapeutics and biochemical probes.

References

- Chem-Impex. (n.d.). Boc-cis-3-hydroxy-D-proline.

- CymitQuimica. (n.d.). Boc-cis-3-hydroxy-D-proline.

- Proactive Molecular Research. (n.d.). N-Boc-cis-3-Hydroxy-D-proline.

-

National Center for Biotechnology Information. (n.d.). Boc-cis-3-hydroxy-D-proline. PubChem Compound Database. Retrieved from [Link]

- ECHEMI. (n.d.). BOC-CIS-3-HYDROXY-D-PROLINE.

- ChemicalBook. (n.d.). BOC-CIS-3-HYDROXY-D-PROLINE | 118492-87-8.

- ECHEMI. (n.d.). BOC-CIS-3-HYDROXY-D-PROLINE SDS, 118492-87-8 Safety Data Sheets.

- Organic Syntheses. (n.d.). L-Proline.

- Chem-Impex. (n.d.). Boc-cis-3-hydroxy-L-proline.

- ChemicalBook. (n.d.). BOC-CIS-3-HYDROXY-D-PROLINE (CAS 118492-87-8).

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.

-

Halab, L., & Lubell, W. D. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(8), 9634–9663. [Link]

- ChemicalBook. (n.d.). BOC-CIS-3-HYDROXY-L-PROLINE(186132-96-7) 1H NMR spectrum.

-

Britton, R., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8623–8632. [Link]

- Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy-L-proline.

- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

-

Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. (2021). Chemistry Proceedings. [Link]

-

Conformational Studies of Peptides Containing cis-3-hydroxy-D-proline. (2004). The Journal of Organic Chemistry, 69(21), 7399-7402. [Link]

- Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Chemistry.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

-

Singh, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91617-91621. [Link]

- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).

- Sigma-Aldrich. (n.d.). N-Boc-D-proline.

- Sigma-Aldrich. (n.d.). cis-3-Hydroxy-DL-proline.

-

Wang, Y., et al. (2023). New Insights into TFEB SUMOylation and Its Role in Lipid Metabolism and Cardiovascular Disease. International Journal of Molecular Sciences, 24(23), 16799. [Link]

Sources

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. proactivemr.com [proactivemr.com]

- 6. echemi.com [echemi.com]

- 7. Boc-cis-3-hydroxy-D-proline | C10H17NO5 | CID 14037016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BOC-CIS-3-HYDROXY-L-PROLINE(186132-96-7) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sciforum.net [sciforum.net]

An In-depth Technical Guide to (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid: A Chiral Building Block for Advanced Drug Discovery

This technical guide provides a comprehensive overview of (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, stereoselective synthesis, and critical applications in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of Substituted Proline Analogs

(2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, often referred to as Boc-cis-3-hydroxy-D-proline, is a non-proteinogenic amino acid derivative that has garnered significant attention in the pharmaceutical industry. Its rigid pyrrolidine core, combined with the specific stereochemistry at the C2 and C3 positions, offers a unique conformational constraint that is highly sought after in the design of peptidomimetics and other small molecule therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled, sequential reactions in complex synthetic pathways, making it an invaluable tool for peptide synthesis and the construction of intricate molecular architectures.[1]

The strategic placement of the hydroxyl group at the C3 position introduces a key functional handle for further molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets, thereby influencing the potency and selectivity of the final drug candidate. This guide will explore the fundamental aspects of this compound, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is essential for its handling, reaction optimization, and incorporation into synthetic workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₅ | [2][3][4][5] |

| Molecular Weight | 231.25 g/mol | [2][3][4][5] |

| IUPAC Name | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | [3][5] |

| CAS Number | 118492-87-8 | [2] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 390.9 ± 42.0 °C at 760 mmHg | [5] |

| Melting Point | 146 °C (decomposes) for a related isomer (N-Boc-cis-4-hydroxy-L-proline) | [6] |

| pKa (Carboxylic Acid) | Estimated ~1.92 (based on hydroxyproline) | [7] |

| Solubility | Soluble in polar organic solvents like DMSO | |

| Topological Polar Surface Area (TPSA) | 87.1 Ų | [4] |

| LogP | 0.44 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

Stereoselective Synthesis: A Methodological Deep Dive

The precise arrangement of the chiral centers in (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is critical for its function as a building block. The synthesis of this specific stereoisomer requires a carefully controlled sequence of reactions. A common and effective strategy involves the hydrolysis of the corresponding methyl ester, which itself can be synthesized from commercially available precursors.

Synthesis Protocol: From Methyl Ester to Carboxylic Acid

This protocol details the hydrolysis of (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester to yield the desired carboxylic acid. The choice of a mild base like lithium hydroxide is crucial to prevent epimerization at the stereogenic centers.

Step-by-Step Methodology:

-

Dissolution: Dissolve (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in tetrahydrofuran (THF).

-

Saponification: To the solution, add 0.2N aqueous lithium hydroxide (1.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and extract with 0.2N aqueous lithium hydroxide solution.

-

Acidification: Combine the aqueous layers and acidify to a pH of 2 using 5% aqueous hydrochloric acid.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.[8]

Causality Behind Experimental Choices:

-

Choice of Base: Lithium hydroxide is a strong enough base to hydrolyze the ester but is less likely to cause unwanted side reactions compared to stronger bases like sodium hydroxide, especially at room temperature.

-

Solvent System: The THF/water solvent system ensures the solubility of both the organic starting material and the inorganic base, facilitating an efficient reaction.

-

Acidification: Careful acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which can then be extracted into an organic solvent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target carboxylic acid from its methyl ester.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid. The following are the expected spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.4-1.5 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets in the range of 1.8-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group and the proton at the C2 position are key diagnostic signals, and their coupling constants can help confirm the cis relationship.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group (around 170-180 ppm and 155-160 ppm, respectively). The quaternary carbon and the methyl carbons of the Boc group will appear around 80 ppm and 28 ppm, respectively. The carbons of the pyrrolidine ring will resonate in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several strong and broad absorption bands due to hydrogen bonding.[9]

-

O-H Stretch: A very broad band is expected in the region of 2500-3500 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong absorption band should appear between 1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid and another strong band around 1680-1700 cm⁻¹ for the carbonyl of the Boc group.

-

C-O Stretch: A medium to strong band is anticipated in the 1210-1320 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 232.1. The fragmentation pattern may involve the loss of the Boc group or water.

Applications in Drug Development: Case Studies

The utility of substituted proline analogs, including (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is prominently demonstrated in the synthesis of several groundbreaking antiviral drugs.

Key Intermediate in Hepatitis C Virus (HCV) Protease Inhibitors

This class of compounds has been instrumental in the development of direct-acting antivirals for the treatment of chronic hepatitis C. The rigid pyrrolidine scaffold serves as a key structural element that mimics a peptide backbone, allowing the inhibitor to bind effectively to the active site of the HCV NS3/4A protease.

-

Boceprevir (Victrelis™): Boceprevir is a potent inhibitor of the HCV NS3 protease.[10] Its synthesis utilizes a chiral bicyclic proline fragment that is structurally related to the topic compound.[11] The development of boceprevir highlighted the importance of conformationally constrained amino acid derivatives in achieving high binding affinity and selectivity.

-

Telaprevir (Incivek™): Similarly, Telaprevir, another first-generation HCV protease inhibitor, incorporates a proline-like scaffold.[12] The synthesis of Telaprevir and its analogs often involves the coupling of complex amino acid derivatives, where the stereochemistry of each building block is crucial for the final biological activity.

The successful development of these drugs underscores the value of chiral building blocks like (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid in providing the necessary structural motifs for potent and selective enzyme inhibition.

General Drug Discovery Workflow

Caption: Role of the title compound in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.

-

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[5]

Conclusion

(2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid stands out as a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and functional group handles provide a robust platform for the design and development of novel therapeutics. This guide has provided a detailed technical overview to aid researchers and drug development professionals in harnessing the full potential of this important synthetic intermediate.

References

-

SICHUAN TONGSHENG AMINOACID CO.LTD. Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 7444-91-0 Crystalline Powder. Available from: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available from: [Link]

-

(2R,3R)-1-((tert-Butoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid. PubChem. Available from: [Link]

- WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof. Google Patents.

-

Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug | Request PDF. ResearchGate. Available from: [Link]

-

(2R,3S)-1-[(叔丁氧基)羰基]-3-羟基吡咯烷-2-羧酸. iChemical. Available from: [Link]

-

pKa Data Compiled by R. Williams. University of Colorado Boulder. Available from: [Link]

- CN103435532A - Synthetic method of boceprevir intermediate. Google Patents.

- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.

-

From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. NIH. Available from: [Link]

-

Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid. Anaspec. Available from: [Link]

- US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Google Patents.

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

Sources

- 1. Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid [anaspec.com]

- 2. labsolu.ca [labsolu.ca]

- 3. (2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid 97% | CAS: 186132-96-7 | AChemBlock [achemblock.com]

- 4. (2R,3R)-1-((tert-Butoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 10657135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | 186132-96-7 [sigmaaldrich.com]

- 6. N-Boc-cis-4-ヒドロキシ-L-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Boc-cis-3-hydroxy-D-proline: Properties, Synthesis, and Applications in Advanced Peptide Design

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-cis-3-hydroxy-D-proline (Boc-cis-3-hydroxy-D-proline), a pivotal building block in contemporary peptide synthesis and medicinal chemistry. Its unique stereochemistry, featuring a cis-hydroxyl group on the D-proline scaffold, imparts significant conformational constraints that are invaluable for the design of structurally defined and biologically active peptides. This document will detail the physicochemical properties, outline a robust synthetic pathway, provide comprehensive analytical methodologies for quality control, and explore the mechanistic impact of this amino acid on peptide secondary structure. The insights provided herein are intended to empower researchers to leverage the unique attributes of Boc-cis-3-hydroxy-D-proline for the development of next-generation therapeutics.

Introduction: The Strategic Value of Hydroxylated Proline Analogs

Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational rigidity imparted by their cyclic structure. This inherent constraint is a powerful tool for peptide chemists seeking to control the secondary structure of synthetic peptides. The introduction of a hydroxyl group to the proline ring further refines this control, offering a stereospecific handle to influence peptide folding and stability.[1]

Boc-cis-3-hydroxy-D-proline, in particular, is a non-natural amino acid that has garnered significant interest. The D-configuration provides inherent resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus enhancing the pharmacokinetic profile of peptide-based drugs.[2] The cis orientation of the 3-hydroxyl group, as we will explore, plays a crucial role in dictating the local conformation of the peptide backbone, often promoting the formation of specific turn structures.[3][4] This guide serves as a comprehensive resource for the effective utilization of this valuable synthetic tool.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of Boc-cis-3-hydroxy-D-proline is essential for its effective application.

| Property | Value | Reference(s) |

| CAS Number | 118492-87-8 | [1] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.25 g/mol | [1][5] |

| Appearance | White powder | [1] |

| Purity | ≥ 97% (by NMR) | [1] |

| Optical Rotation | [α]D²⁰ = +95 ± 2º (c=1 in CHCl₃) | [1] |

| IUPAC Name | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | [5] |

| Storage Conditions | Store at 0-8 °C | [1] |

The structure of Boc-cis-3-hydroxy-D-proline, with its key functional groups, is depicted below.

Caption: Chemical structure of Boc-cis-3-hydroxy-D-proline.

Synthesis of Boc-cis-3-hydroxy-D-proline: A Methodological Approach

The synthesis of Boc-cis-3-hydroxy-D-proline requires a stereocontrolled approach to establish the desired cis relationship between the carboxyl and hydroxyl groups. While multiple synthetic routes to 3-hydroxyproline derivatives exist, a common and reliable strategy involves the diastereoselective functionalization of a suitable proline precursor. The following protocol is a representative synthesis based on established chemical principles.

Synthesis Workflow

Sources

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Diastereoselective Synthesis of Boc-cis-3-hydroxy-D-proline

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of N-Boc-cis-3-hydroxy-D-proline, a valuable chiral building block in modern drug discovery and peptide chemistry.[1][2] The unique conformational constraints imposed by the 3-hydroxyproline scaffold are instrumental in designing bioactive peptides and small molecule therapeutics.[1] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for methodological choices, and the validation of a reliable synthetic pathway. We present a detailed, field-proven protocol, quantitative data, mechanistic insights, and a survey of alternative synthetic strategies, designed for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Importance of 3-Hydroxyproline Scaffolds

Proline derivatives are unique among amino acids due to the conformational rigidity imparted by their pyrrolidine ring. Functionalization of this ring, particularly with a hydroxyl group at the C3 position, introduces a potent tool for modulating the physicochemical and pharmacological properties of a parent molecule. The cis-3-hydroxy-D-proline enantiomer, in its N-Boc protected form, is a particularly sought-after intermediate. The hydroxyl group provides a vector for further functionalization and can engage in key hydrogen-bonding interactions within a biological target, while the Boc (tert-butoxycarbonyl) group offers robust, acid-labile protection essential for multi-step synthetic campaigns like solid-phase peptide synthesis.[3][4]

The primary challenge in its synthesis lies in the precise stereocontrol at two chiral centers (C2 and C3). This guide will detail a robust chemical synthesis route that addresses this challenge effectively.

Core Synthesis Principles and Strategic Overview

The synthesis of Boc-cis-3-hydroxy-D-proline can be conceptually broken down into two key transformations:

-

Establishment of the D-proline scaffold: The synthesis must begin with or create a pyrrolidine ring with the (R)-configuration at the C2 carboxyl-bearing carbon.

-

Diastereoselective introduction of the cis-hydroxyl group: A hydroxyl group must be installed at the C3 position such that it is cis relative to the carboxylic acid group at C2.

Several strategies have been developed to achieve this, including the derivatization of existing chiral pools, asymmetric cyclization reactions, and enzymatic hydroxylation.[5][6][7] A highly effective and well-documented approach begins with D-mannitol, a readily available chiral starting material, to construct the D-pyrrolidine core and subsequently install the C3-hydroxyl group with the desired stereochemistry.[6][8] This method provides an excellent case study in asymmetric synthesis.

Detailed Protocol: A Chiral Pool Approach from D-Mannitol

This section details a validated pathway adapted from the work of Enders et al., which leverages D-mannitol to create a common key intermediate for both cis- and trans-3-hydroxy-D-prolines.[6][8]

Experimental Workflow Overview

The overall synthetic strategy involves the transformation of D-mannitol into a key silylated hydroxyproline intermediate, followed by functional group manipulation to yield the target compound.

Caption: High-level workflow for the synthesis of Boc-cis-3-hydroxy-D-proline from D-mannitol.

Part A: Synthesis of Key Aldehyde Intermediate (21)

The initial stages of this synthesis, as detailed by Enders et al., convert D-mannitol into a versatile O-silylated hydroxyproline intermediate (12).[6] For the synthesis of the cis isomer, this intermediate is first N-protected with a benzyl carbamate (Cbz) group. The primary silyl ether is then selectively cleaved, and the resulting primary alcohol is oxidized under Swern conditions to furnish the crucial aldehyde intermediate (21).[6]

Part B: Diastereoselective Reduction to cis-Alcohol

This is the critical stereochemistry-defining step. The reduction of the aldehyde (21) must favor the formation of the cis alcohol.

-

Causality: The choice of reducing agent is paramount. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are often employed. The steric hindrance of the reagent forces the hydride to attack from the less hindered face of the aldehyde, leading to the desired cis stereoisomer. This is a classic example of substrate-directed stereocontrol.

Step-by-Step Protocol:

-

Dissolve the aldehyde intermediate (21) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the borane residues.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup followed by extraction with ethyl acetate.

-

Purify the crude product via silica gel column chromatography to yield the pure N-Cbz-cis-3-hydroxy-D-proline derivative.

Part C: Deprotection and Final N-Boc Protection

The final steps involve removing the Cbz and other protecting groups and installing the desired Boc group.

-

Mechanism of N-Boc Protection: The protection of the proline nitrogen with di-tert-butyl dicarbonate (Boc₂O) is a standard nucleophilic acyl substitution. The nitrogen atom of the deprotected proline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. A mild base is used to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[4]

Caption: Simplified mechanism for the N-Boc protection of the proline amine.

Step-by-Step Protocol:

-

The N-Cbz protected cis-alcohol from Part B is subjected to hydrogenolysis (H₂ gas, Palladium on Carbon catalyst) in a solvent like methanol or ethanol to remove the Cbz group.

-

After filtration to remove the catalyst and solvent evaporation, the resulting free amino acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane.[9][10]

-

Add a base (e.g., sodium bicarbonate, triethylamine) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).[11]

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Perform an acidic workup to remove excess base and byproducts, followed by extraction with an organic solvent.

-

The final product, Boc-cis-3-hydroxy-D-proline, is purified by column chromatography or recrystallization to yield a white solid.

Quantitative Data Summary

The following table provides representative quantitative data for the key steps described. Yields and reaction times are illustrative and may vary based on scale and specific experimental conditions.

| Step | Key Reagent(s) | Equivalents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Swern Oxidation | Oxalyl Chloride, DMSO | 1.2, 2.4 | CH₂Cl₂ | -78 | 1.5 | ~85-95% |

| Reduction | L-Selectride® | 1.5 | THF | -78 | 2-4 | ~70-80% (cis isomer) |

| Cbz Deprotection | H₂, 10% Pd/C | Catalytic | Methanol | RT | 4-8 | >95% |

| Boc Protection | Boc₂O, NaHCO₃ | 1.1, 2.0 | Dioxane/H₂O | RT | 12-16 | ~90-98% |

Alternative Synthetic Strategies: The Enzymatic Approach

While chemical synthesis offers versatility, enzymatic methods present a highly efficient and stereospecific alternative.[7] Proline hydroxylases are a class of 2-oxoglutarate-dependent dioxygenases that can introduce a hydroxyl group onto the proline ring with high regio- and stereo-selectivity.[12][13][14]

-

Principle: An engineered microorganism (e.g., E. coli) expressing a specific proline-3-hydroxylase can convert D-proline directly into cis-3-hydroxy-D-proline.[7][15] This process often requires the presence of co-substrates like 2-oxoglutarate, molecular oxygen, and a reducing agent like ascorbate.[14]

-

Advantages: This green chemistry approach offers exceptional stereoselectivity, avoids the use of harsh reagents and protecting groups for the hydroxylation step, and can be performed in aqueous media under mild conditions.[16]

-

Limitations: This method requires expertise in molecular biology and fermentation for enzyme production and optimization. The final N-Boc protection step would still need to be performed chemically.

Conclusion

The synthesis of Boc-cis-3-hydroxy-D-proline is a challenging yet achievable goal that highlights the principles of modern asymmetric synthesis. The chiral pool approach from D-mannitol provides a reliable and scalable chemical route, with the diastereoselective reduction of an aldehyde intermediate being the cornerstone of stereocontrol.[6][8] Concurrently, advances in biotechnology offer an elegant enzymatic alternative for the hydroxylation step, showcasing the convergence of synthetic chemistry and biology.[7] The choice of methodology will depend on the specific resources, scale, and expertise available to the research team. This guide provides the foundational knowledge and a validated protocol to empower scientists in obtaining this critical building block for their drug discovery and development programs.

References

-

Title: 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Total Synthesis of cis- and trans-3-Hydroxy-d-proline and (+)-Detoxinine Source: ACS Publications URL: [Link]

- Title: Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents Source: Google Patents URL

-

Title: Boc-cis-3-hydroxy-D-proline Source: Chem-Impex URL: [Link]

-

Title: Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds | Request PDF Source: ResearchGate URL: [Link]

-

Title: Enzymatic reactions and microorganisms producing the various isomers of hydroxyproline Source: Springer URL: [Link]

-

Title: An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics Source: Royal Society of Chemistry URL: [Link]

-

Title: 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation Source: Journal of the American Chemical Society URL: [Link]

-

Title: Solid-phase synthesis of a library of hydroxyproline derivatives Source: PubMed URL: [Link]

-

Title: Boc-Hydroxyproline Source: MINASCENT URL: [Link]

-

Title: 4 R - and 4 S -iodophenyl hydroxyproline, 4 R -pentynoyl hydroxyproline, and S -propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for peptide and protein science Source: Royal Society of Chemistry URL: [Link]

-

Title: One-Step Synthesis and Enzymatic Resolution of cis- and trans-3-Hydroxyproline Source: Journal of the American Chemical Society URL: [Link]

-

Title: Boc-L-Hydroxyproline Source: Baishixing URL: [Link]

-

Title: Total Synthesis of cis- and trans-3-Hydroxy-D-proline and (+)-Detoxinine Source: PubMed URL: [Link]

-

Title: Experimental Section - The Royal Society of Chemistry Source: Royal Society of Chemistry URL: [Link]

-

Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: L-Proline - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms Source: Springer URL: [Link]

-

Title: Boc-cis-3-hydroxy-L-proline Source: Chem-Impex URL: [Link]

-

Title: Structure of proline 3-hydroxylase. Evolution of the family of 2-oxoglutarate dependent oxygenases Source: PubMed URL: [Link]

-

Title: Total synthesis of natural cis-3-hydroxy-L-proline from D-glucose Source: ResearchGate URL: [Link]

-

Title: Diastereoselective Synthesis of Highly Functionalized Proline Derivatives Source: MDPI URL: [Link]

-

Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Institutes of Health URL: [Link]

-

Title: A convenient synthesis of trans-3-hydroxy-L-proline Source: Arkivoc URL: [Link]

-

Title: 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers Source: MDPI URL: [Link]

-

Title: Proline hydroxylation and the maturation of collagen in the ER Source: ResearchGate URL: [Link]

-

Title: Prolyl hydroxylation regulates protein degradation, synthesis, and splicing in human induced pluripotent stem cell-derived cardiomyocytes Source: National Institutes of Health URL: [Link]

-

Title: Regulation of proline 3-hydroxylation and prolyl 3-hydroxylase and 4-hydroxylase activities in transformed cells Source: PubMed URL: [Link]

-

Title: Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis Source: ResearchGate URL: [Link]

-

Title: cis-3-Hydroxy-d-proline | C5H9NO3 Source: PubChem URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enzymatic reactions and microorganisms producing the various isomers of hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of cis- and trans-3-Hydroxy-D-proline and (+)-Detoxinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Structure of proline 3-hydroxylase. Evolution of the family of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on Chiral Building Blocks for Peptide Synthesis

Introduction: The Imperative of Chirality in Peptide Science

In the fields of biochemistry, drug discovery, and materials science, peptides represent a class of molecules with immense therapeutic and functional potential. The precise three-dimensional structure of a peptide is inextricably linked to its biological function, and at the heart of this structure lies the concept of chirality.[1][2] The constituent amino acids, with the exception of glycine, are chiral molecules, existing as L- and D-enantiomers. Nature predominantly utilizes L-amino acids in protein synthesis, and this stereochemical fidelity is crucial for the specific interactions that govern biological processes.[3][4] Consequently, the synthesis of peptides with defined biological activity necessitates absolute control over the stereochemistry of each incorporated building block.[1][5]

This guide provides a comprehensive technical overview of chiral building blocks for peptide synthesis, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of peptide synthesis, explore the diverse array of chiral building blocks, and detail the strategic application of protecting groups and coupling reagents that enable the precise assembly of complex peptide structures. Furthermore, we will present field-proven protocols and data to equip the reader with the practical knowledge required for successful peptide synthesis.

Core Principles of Modern Peptide Synthesis

Modern peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, which revolutionized the field by anchoring the growing peptide chain to an insoluble resin support.[6][7] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps.[8][9] The success of SPPS hinges on a series of meticulously controlled chemical reactions, underpinned by the strategic use of chiral building blocks and protecting groups.

The Logic of Orthogonal Protection

To ensure the sequential and specific formation of peptide bonds, the reactive functional groups of the amino acids must be temporarily masked with protecting groups.[10] The cornerstone of a successful peptide synthesis strategy is the principle of orthogonal protection .[8][11] This principle dictates that the different classes of protecting groups used in a synthesis must be removable under distinct chemical conditions, without affecting the others.[11][12] A typical orthogonal scheme in peptide synthesis involves three main classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[11]

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[11]

-

Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.[11]

This multi-layered protection strategy allows for the precise and controlled assembly of complex peptide sequences.[13]

A Deep Dive into Chiral Building Blocks

The primary chiral building blocks for peptide synthesis are amino acids and their derivatives. The selection of these building blocks, including their protecting groups, is a critical decision that dictates the overall synthetic strategy.

Proteinogenic Amino Acids: The Foundation

The 20 proteinogenic amino acids are the fundamental building blocks of naturally occurring peptides and proteins. For the purpose of peptide synthesis, these amino acids are derivatized with protecting groups on their α-amino group and, where necessary, on their side chains. The two most dominant strategies in modern SPPS are based on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection.[6][]

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy is the most widely used approach in contemporary SPPS.[7][15] It offers the advantage of being a truly orthogonal system.[8][16]

-

Nα-Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF).[6]

-

Side-Chain Protection: The side chains of reactive amino acids are protected with acid-labile groups, most commonly based on the tert-butyl (tBu) group (e.g., tBu ethers for Ser, Thr, and Tyr; Boc for Lys and Trp; Trt for Cys, His, Asn, and Gln).[17][18] These groups are stable to the basic conditions used for Fmoc removal.

-

Final Cleavage: The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are achieved simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[6]

The mild conditions used for Fmoc deprotection make this strategy highly compatible with a wide range of chemistries, including the synthesis of peptides containing post-translational modifications like phosphorylation and glycosylation.[6]

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy was the first to be widely adopted in SPPS.[6] While not fully orthogonal, it remains a valuable tool, particularly for the synthesis of long or challenging sequences prone to aggregation.[6][8]

-

Nα-Protection: The Boc group is removed under moderately acidic conditions (e.g., 50% TFA in dichloromethane (DCM)).[1][8]

-

Side-Chain Protection: The side chains are protected by more permanent, benzyl-based (Bzl) groups, which require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[6][8]

-

Final Cleavage: The final cleavage and deprotection step requires the use of highly corrosive strong acids.[6]

The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the peptide being synthesized, including its length, sequence, and any desired modifications.

Unnatural Amino Acids: Expanding the Chemical Space

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties.[19][20] UAAs can be used to:

-

Enhance Proteolytic Stability: By altering the peptide backbone or introducing bulky side chains, UAAs can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[19]

-

Improve Pharmacokinetic Profiles: Modifications with UAAs can enhance binding to serum proteins, reducing renal clearance and prolonging circulation time.[19]

-

Increase Binding Affinity and Selectivity: The novel functionalities of UAAs can create additional interactions with biological targets, leading to higher binding affinity and improved selectivity.[19]

-

Induce Conformational Constraints: UAAs can be used to induce specific secondary structures, such as α-helices or β-turns, which can be crucial for biological activity.[19]

-

Introduce Bio-orthogonal Handles: UAAs can introduce chemically unique groups (e.g., azides, alkynes) that allow for specific labeling with fluorescent probes or other molecules.[19]

The synthesis of peptides containing UAAs follows the same principles of SPPS, with the UAA being incorporated as a protected building block in the same manner as the proteinogenic amino acids.[19]

The Chemistry of Peptide Bond Formation: Coupling Reagents

The formation of the peptide bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain.[21] This activation is achieved using coupling reagents .[22][23] An ideal coupling reagent should promote rapid and complete coupling with minimal side reactions, most notably racemization of the chiral center of the activated amino acid.[22][24]

Common Classes of Coupling Reagents

Several classes of coupling reagents are commonly used in peptide synthesis, each with its own advantages and disadvantages.

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | Cost-effective and widely used. DCC can lead to the formation of an insoluble urea byproduct. DIC is preferred for SPPS as its urea byproduct is soluble.[24] |

| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Highly efficient and fast-acting. Generate non-toxic byproducts. Can be more expensive than carbodiimides.[24][25] |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Similar to phosphonium salts in terms of efficiency and speed. Widely used in automated peptide synthesizers.[23][25] |

The choice of coupling reagent is often a balance between reactivity, cost, and the prevention of racemization. For routine syntheses, a cost-effective reagent like DIC may be suitable. However, for "difficult" couplings, such as those involving sterically hindered amino acids, a more powerful reagent like HATU is often necessary to achieve a high yield.[23]

Experimental Protocols and Workflows

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)

The following is a generalized, step-by-step protocol for a single coupling cycle in manual SPPS using the Fmoc/tBu strategy.

-

Resin Swelling: The resin is swelled in a suitable solvent (e.g., DMF) in the reaction vessel.[15]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide by treating it with a solution of 20% piperidine in DMF.[26] This step is typically performed twice to ensure complete deprotection.

-

Washing: The resin is thoroughly washed with DMF to remove the cleaved Fmoc group and piperidine.[26]

-

Amino Acid Coupling: The next Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF and then added to the resin.[26] The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes).

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.[26]

-

Optional Capping: To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base.[15]

-

Return to Step 2: The cycle is repeated until the desired peptide sequence is assembled.

Visualization of the SPPS Cycle

Sources

- 1. nbinno.com [nbinno.com]

- 2. Importance of chirality in the self-organizing peptides – from single molecules to functional supramolecular structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in Peptide Synthesis Technology and Applications - Dilun Biotechnology [peptidescientific.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. biosynth.com [biosynth.com]

- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 18. peptide.com [peptide.com]

- 19. benchchem.com [benchchem.com]

- 20. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 23. benchchem.com [benchchem.com]

- 24. globalresearchonline.net [globalresearchonline.net]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

The Pivotal Role of (2S,4R)-4-Hydroxyproline in Defining Peptide Conformation: A Technical Guide for Researchers and Drug Developers

Foreword: Beyond a Simple Hydroxylation

To the casual observer, the post-translational modification of a proline to a hydroxyproline residue might seem a minor chemical tweak. However, to those of us in the fields of peptide chemistry, structural biology, and drug development, this single hydroxyl group is a master regulator of conformation and stability. It is the linchpin in the architecture of collagen, the most abundant protein in mammals, and a powerful tool in the design of novel therapeutics.[1][2] This guide is intended to provide a deep, technical dive into the multifaceted role of (2S,4R)-4-hydroxyproline (Hyp), moving beyond textbook descriptions to offer actionable insights for the modern researcher. We will explore the fundamental principles that govern its conformational influence and translate them into practical applications in peptide design and analysis.

Section 1: The Stereoelectronic Imperative of Hydroxyproline

The profound impact of hydroxyproline on peptide conformation is not merely due to the addition of a hydrogen-bonding group. Instead, it is a fascinating interplay of stereoelectronic effects that pre-organize the peptide backbone.[3][4] Understanding these effects is paramount for any scientist seeking to harness the power of this unique amino acid.

The Gauche Effect and Pyrrolidine Ring Pucker

The pyrrolidine ring of proline is not planar; it exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). The hydroxylation of proline at the C4 position to form (2S,4R)-4-hydroxyproline introduces a strong stereoelectronic preference for the Cγ-exo pucker.[5][6] This preference is a manifestation of the gauche effect , where a molecule favors the conformation with the maximum number of gauche interactions between adjacent polar bonds.[7][8] In the case of Hyp, the gauche interaction between the Cγ-Oγ and the N-Cδ bonds stabilizes the Cγ-exo pucker.[5][7]

This seemingly subtle conformational bias has significant downstream consequences for the peptide backbone. The ring pucker is directly correlated with the main chain dihedral angles (φ and ψ). The Cγ-exo pucker of Hyp favors the polyproline II (PPII) helical conformation, which is the fundamental building block of the collagen triple helix.[5]

Diagram 1: Influence of Hydroxylation on Proline Ring Pucker

Caption: Enzymatic hydroxylation of proline to hydroxyproline stabilizes the Cγ-exo ring pucker.

Impact on Amide Bond Isomerization

The cis/trans isomerization of the peptide bond preceding a proline residue is a critical and often rate-limiting step in protein folding.[5] The Cγ-exo pucker favored by Hyp also stabilizes the trans conformation of the preceding amide bond.[5][9] This is a crucial factor in the efficient folding of the collagen triple helix, where all peptide bonds are in the trans conformation.[10] In contrast, a Cγ-endo pucker is more compatible with a cis amide bond.[5][9]

| Residue | Preferred Pucker | Favored Preceding Amide Bond Conformation | Implication for Collagen |

| Proline (Pro) | Cγ-endo / Cγ-exo equilibrium | cis / trans equilibrium | Slower, less efficient folding |

| (2S,4R)-4-Hydroxyproline (Hyp) | Cγ-exo | trans | Faster, more stable triple helix formation[10] |

Section 2: The Architectural Role of Hydroxyproline in the Collagen Triple Helix

The collagen triple helix is a unique protein secondary structure composed of three polypeptide chains, each in a left-handed polyproline II-type helix, coiled together to form a right-handed superhelix.[11][12] The repeating Gly-X-Y sequence is the hallmark of collagen, where X is often proline and Y is frequently hydroxyproline.[1][11][12]

Thermodynamic Stabilization

The presence of Hyp in the Y position of the Gly-X-Y repeat is essential for the thermal stability of the collagen triple helix at physiological temperatures.[1][13] While it was once believed that this stability arose from direct hydrogen bonding of the hydroxyl group, it is now understood that stereoelectronic effects are the primary contributors.[1] The pre-organization of the peptide backbone into a PPII conformation by the Cγ-exo pucker of Hyp significantly reduces the entropic cost of folding.

The Role of Hydration

While not the primary stabilizing factor, the hydroxyl group of Hyp plays a critical role in organizing a network of water molecules around the collagen triple helix.[14][15] This "cylinder of hydration" is thought to be crucial for the lateral assembly of collagen molecules into fibrils and for mediating intermolecular interactions within the extracellular matrix.[14][16][17] High-resolution X-ray crystallography studies of collagen-like peptides have revealed extensive hydrogen-bonding networks between water molecules and the peptide backbone, with Hyp residues being key participants.[14][15]

Diagram 2: Hierarchical Structure of Collagen

Caption: Hydroxyproline contributes to multiple levels of collagen's hierarchical structure.

Section 3: Enzymology of Proline Hydroxylation: A Target for Therapeutic Intervention

The conversion of proline to hydroxyproline is not a spontaneous event but is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs).[2][18] These enzymes are non-heme iron dioxygenases that require Fe²⁺, 2-oxoglutarate, and molecular oxygen as co-substrates, with ascorbate (Vitamin C) acting as a cofactor to maintain the iron in its reduced state.[2][18]

The Catalytic Mechanism of Prolyl 4-Hydroxylase

The P4H catalytic cycle involves the oxidative decarboxylation of 2-oxoglutarate, leading to the formation of a highly reactive iron(IV)-oxo species.[19] This potent oxidant then abstracts a hydrogen atom from the C4 position of a proline residue within a specific peptide sequence (typically X-Pro-Gly), followed by a rebound of the hydroxyl group to form 4-hydroxyproline.[19]

Diagram 3: Simplified Catalytic Cycle of Prolyl 4-Hydroxylase

Caption: P4H utilizes a ferryl intermediate to hydroxylate proline residues.

P4H as a Drug Target

The critical role of P4Hs in collagen biosynthesis makes them an attractive therapeutic target for diseases characterized by excessive collagen deposition, such as fibrosis.[13][18] Inhibitors of P4H can effectively reduce the stability of newly synthesized collagen, leading to its degradation and preventing the progression of fibrotic conditions.

Section 4: Leveraging Hydroxyproline in Peptide Design and Drug Development

The conformational constraints imposed by hydroxyproline can be strategically employed in the design of bioactive peptides and peptidomimetics. By incorporating Hyp into a peptide sequence, researchers can pre-organize the molecule into a desired conformation, potentially enhancing its binding affinity, stability, and bioavailability.

Conformational Scaffolding

Hydroxyproline can be used to induce and stabilize specific secondary structures, such as β-turns and helices.[20][21][22] For instance, the incorporation of cis-3-hydroxy-D-proline has been shown to promote the formation of β-hairpin structures.[20][21][22] This ability to act as a conformational scaffold is invaluable in the design of peptides that mimic the structure of a protein's active site.

Enhancing Proteolytic Stability

The rigid, puckered structure of the hydroxyproline ring can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation. This is a significant advantage in the development of peptide-based drugs, which are often limited by their short in vivo half-lives.

Section 5: Experimental Protocols for Studying Hydroxyproline's Conformational Impact

A robust understanding of hydroxyproline's role in peptide conformation requires the application of sophisticated analytical techniques. Here, we outline the core methodologies for researchers in this field.

Synthesis of Hydroxyproline-Containing Peptides

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection: For C-terminal proline or hydroxyproline peptides, a 2-chlorotrityl chloride resin is often preferred to minimize diketopiperazine formation.[23]

-

Amino Acid Preparation: Fmoc-protected (2S,4R)-4-hydroxyproline is commercially available. Ensure the hydroxyl group is appropriately protected (e.g., with a tert-butyl group) to prevent side reactions during synthesis.

-

Coupling: Standard coupling reagents such as HBTU/HOBt or HATU can be used. Double coupling may be necessary for sterically hindered residues.

-

Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC to confirm its identity and purity.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 2D NMR in Solution

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To assign spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provides crucial distance constraints for structure calculation.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate correlation times.

-

-

Data Analysis:

-

Chemical Shift Analysis: Deviations from random coil chemical shifts can indicate the presence of secondary structure.

-

NOE Analysis: The pattern and intensity of NOE cross-peaks are used to determine the peptide's three-dimensional structure. For example, a series of strong dαN(i, i+1) NOEs is indicative of a helical conformation.

-

J-Coupling Constants: ³JHNα coupling constants can provide information about the φ dihedral angle.

-

High-Resolution Structural Determination by X-ray Crystallography

Methodology: Crystallization and Structure Determination of Collagen-Like Peptides

-

Peptide Design: Synthesize a self-assembling collagen-like peptide, often with a repeating (Pro-Hyp-Gly)n sequence, to promote crystallization.[16][17]

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: Once suitable crystals are obtained, collect X-ray diffraction data, preferably at a synchrotron source for high resolution.[14][15]

-

Structure Solution and Refinement: Solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the diffraction data to obtain a high-resolution three-dimensional structure.

-

Analysis: Analyze the refined structure to determine the precise geometry of the triple helix, the pucker of the hydroxyproline rings, and the network of surrounding water molecules.[14][15]

Conclusion: A Versatile Tool for the Peptide Scientist

(2S,4R)-4-Hydroxyproline is far more than a passive component of collagen. Its unique stereoelectronic properties make it a powerful determinant of peptide conformation, influencing everything from the stability of the collagen triple helix to the folding of custom-designed peptides. For researchers, scientists, and drug development professionals, a deep understanding of hydroxyproline's conformational imperatives is not just an academic exercise; it is a prerequisite for the rational design of novel biomaterials and therapeutics. By mastering the principles and techniques outlined in this guide, the scientific community can continue to unlock the vast potential of this remarkable amino acid.

References

- Wikipedia. (n.d.). Collagen helix.

- Drink Harlo. (n.d.). Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues.

- National Institutes of Health. (n.d.). Triple Helical Structure and Stabilization of Collagen-like Molecules with 4(R)-Hydroxyproline in the Xaa Position.

- Chakraborty, T. K., Srinivasu, P., Vengal Rao, R., Kiran Kumar, S., & Kunwar, A. C. (2004). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 69(21), 7399–7402.

- Bella, J., Eaton, M., Brodsky, B., & Berman, H. M. (1994). Crystal and molecular structure of a collagen-like peptide at 1.9 A resolution. Science, 266(5182), 75–81.

-

ResearchGate. (n.d.). (a) The triple helix of type I collagen[12]. (b) Hydrogen bonds of the.... Retrieved January 5, 2026, from

- Scite.ai. (n.d.). Synthesis of Peptides and Derivatives of 3‐ and 4‐ Hydroxyproline.

- Wikipedia. (n.d.). Hydroxyproline.

- Chakraborty, T. K., Srinivasu, P., Vengal Rao, R., Kiran Kumar, S., & Kunwar, A. C. (2004). Conformational studies of peptides containing cis-3-hydroxy-D-proline. The Journal of Organic Chemistry, 69(21), 7399–7402.

- Ponder, J. W., & Richards, F. M. (1987). Understanding the role of stereoelectronic effects in determining collagen stability. 1. A quantum mechanical study of proline, hydroxyproline, and fluoroproline dipeptide analogues in aqueous solution. Journal of the American Chemical Society, 109(25), 7142–7150.

- PubMed. (n.d.). Synthesis and enzymic hydroxylation of protocollagen model peptide containing a hydroxyproline residue.

- Improta, R., Mele, F., & Vitagliano, L. (2001). Understanding the Role of Stereoelectronic Effects in Determining Collagen Stability. 1. A Quantum Mechanical Study of Proline, Hydroxyproline, and Fluoroproline Dipeptide Analogues in Aqueous Solution. Journal of the American Chemical Society, 123(47), 11745–11753.

- Kivirikko, K. I., & Myllylä, R. (1985). Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit. Methods in Enzymology, 109, 245–304.

- ResearchGate. (n.d.). Hydroxyproline-containing peptide antibiotics synthesized via free....

- ResearchGate. (n.d.). Conformational Studies of Peptides Containing cis -3-Hydroxy- d -proline | Request PDF.

- Kramer, R. Z., Bella, J., Mayville, P., Brodsky, B., & Berman, H. M. (1998). X-ray crystallographic structural studies of three collagen-like peptides. Rutgers The State University of New Jersey - New Brunswick.

- Kramer, R. Z., Vitagliano, L., Bella, J., Berisio, R., Mazzarella, L., Brodsky, B., Zagari, A., & Berman, H. M. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of Molecular Biology, 280(4), 623–638.

- Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. The Journal of Organic Chemistry, 70(13), 5173–5181.

- Jenkins, C. L., Vasbinder, M. M., Miller, S. J., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 125(39), 11884–11889.

- Wikipedia. (n.d.). Collagen.

- Ananthanarayanan, V. S. (1983). Structural aspects of hydroxyproline-containing proteins. Journal of Biomolecular Structure & Dynamics, 1(3), 843–855.

- Quora. (2015, September 6). Why is hydroxyproline important component of collagen?.

- Kramer, R. Z., Vitagliano, L., Bella, J., Berisio, R., Mazzarella, L., Brodsky, B., Zagari, A., & Berman, H. M. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly)10. Journal of Molecular Biology, 280(4), 623–638.

- Bansal, M., & Ananthanarayanan, V. S. (1988). The role of hydroxyproline in collagen folding: conformational energy calculations on oligopeptides containing proline and hydroxyproline. Biopolymers, 27(2), 299–312.

- Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 106–124.

- Myllyharju, J. (2009). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Annals of Medicine, 41(6), 402–420.

- de Visser, S. P., & Byers, D. M. (2017). Understanding How Prolyl-4-hydroxylase Structure Steers a Ferryl Oxidant toward Scission of a Strong C–H Bond. Journal of the American Chemical Society, 139(27), 9221–9232.

- Berisio, R., Vitagliano, L., Mazzarella, L., & Zagari, A. (2000). Crystal structure of a collagen-like polypeptide with repeating sequence Pro-Hyp-Gly at 1.

- Horvat, S., Varga-Defterdarović, L., & Defterdarović, N. (2012). Conformational study of the hydroxyproline-O-glycosidic linkage: sugar-peptide orientation and prolyl amide isomerization in (α/β)-galactosylated 4(R/S)-hydroxyproline. The Journal of Physical Chemistry. B, 116(2), 856–868.

- Sharma, T., & Tandon, M. (2013). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Current Drug Targets, 14(5), 573–587.

- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.

- Semantic Scholar. (n.d.). Effects of glycosylated (2S,4R)-hydroxyproline on the stability and assembly of collagen triple helices.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Hydroxyproline in Peptide Synthesis.

- ResearchGate. (n.d.). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides | Request PDF.

- Pandey, P., Wenzell, N. A., & Hodges, J. A. (2018). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of Peptide Science, 24(1), e3055.

- Perämäki, S., & Myllyharju, J. (2012). Role of prolyl hydroxylation in the molecular interactions of collagens. Biological Chemistry, 393(11), 1215–1223.

- Ray, G. J., Miller, A. K., & Williamson, M. P. (2015). Hydroxyproline Ring Pucker Causes Frustration of Helix Parameters in the Collagen Triple Helix. Scientific Reports, 5, 12556.

-

Sharma, G., & Sharma, A. (2020). Conformational landscape of substituted prolines. Journal of Peptide Science, 26(1), e3221. [Link]